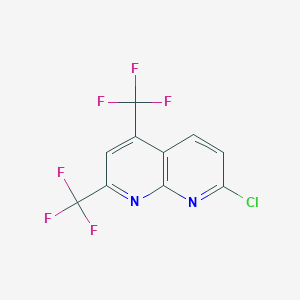

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWATLHAAVGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382369 | |

| Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106582-41-6 | |

| Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine, a molecule of significant interest to researchers and professionals in the field of drug development. The trifluoromethyl groups and the naphthyridine core confer unique physicochemical and pharmacological properties, making this scaffold a valuable building block in medicinal chemistry. This document will delve into the strategic considerations behind the synthetic route, detailed experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

The 1,8-naphthyridine framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of trifluoromethyl (CF₃) groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[2] The target molecule, this compound, combines these features, making it a valuable intermediate for the synthesis of novel therapeutic agents.

The synthetic approach detailed herein is a logical and efficient two-step process. The core of this strategy involves the initial construction of the 1,8-naphthyridine ring system with the desired trifluoromethyl substituents, followed by a functional group conversion to install the chloro group at the 7-position. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the reactions.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into two primary transformations:

-

Step 1: Cyclization to form the Naphthyridine Core. This involves the construction of the heterocyclic ring system to yield 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol. This is typically achieved through a condensation and cyclization reaction, reminiscent of the Gould-Jacobs reaction, between a suitably substituted aminopyridine and a trifluoromethylated β-dicarbonyl equivalent.

-

Step 2: Chlorination of the Hydroxynaphthyridine. The hydroxyl group of the intermediate is then converted to a chloro group using a standard chlorinating agent to afford the final product.

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol

The initial and crucial step is the formation of the 1,8-naphthyridine core. This is accomplished through a condensation reaction followed by an intramolecular cyclization. The selection of starting materials is critical for the successful introduction of the trifluoromethyl groups at the desired positions.

Causality Behind Experimental Choices

The choice of 2-amino-4,6-bis(trifluoromethyl)pyridine as the starting material is strategic. The amino group provides the necessary nucleophilicity to initiate the reaction with the dicarbonyl component, and the pre-installed trifluoromethyl groups ensure their correct placement in the final product. Diethyl malonate is a readily available and effective C3 synthon for this type of cyclization. The reaction proceeds via a mechanism analogous to the Gould-Jacobs reaction, which is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[3][4]

Experimental Protocol: Synthesis of 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol

Materials:

-

2-Amino-4,6-bis(trifluoromethyl)pyridine

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Dowtherm A (or another high-boiling solvent)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-bis(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.2 eq) followed by a freshly prepared solution of sodium ethoxide in ethanol (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cyclization: To the crude residue, add a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours to effect cyclization. The progress of the cyclization can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to below 100 °C and carefully pour it into a beaker of ice water with vigorous stirring.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol as a solid.

Data Summary

| Reactant | Molar Ratio | Key Parameters | Expected Yield |

| 2-Amino-4,6-bis(trifluoromethyl)pyridine | 1.0 | Reflux in ethanol with NaOEt for condensation. | 70-85% |

| Diethyl malonate | 1.2 | High-temperature cyclization in Dowtherm A. | |

| Sodium ethoxide | 1.5 | Acidic work-up to precipitate the product. |

Part 2: Synthesis of this compound

With the hydroxynaphthyridine intermediate in hand, the final step is a straightforward chlorination. This functional group transformation is a common and reliable method for introducing a reactive handle for further synthetic modifications.

Causality Behind Experimental Choices

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxyl groups on electron-deficient heterocyclic systems to chloro groups.[5][6] The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The use of a slight excess of POCl₃ ensures complete conversion.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or another inert solvent)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol (1.0 eq) in toluene.

-

Add phosphorus oxychloride (3.0-5.0 eq) to the suspension, followed by a catalytic amount of DMF.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The reaction should become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary

| Reactant | Molar Ratio | Key Parameters | Expected Yield |

| 2,4-bis(trifluoromethyl)-1,8-naphthyridin-7-ol | 1.0 | Reflux in POCl₃ with catalytic DMF. | 80-95% |

| Phosphorus oxychloride (POCl₃) | 3.0-5.0 | Careful quenching on ice and neutralization. |

Overall Synthetic Workflow Diagram

Caption: Detailed step-by-step synthetic workflow.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving a Gould-Jacobs-type cyclization followed by chlorination, is a classic and effective approach for the synthesis of this and related heterocyclic compounds. The experimental protocols provided have been designed to be robust and reproducible, offering a solid foundation for researchers in their synthetic endeavors.

References

- Gao, S., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(11), 17896-17905. [Link]

- Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

- Jain, A. K., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

- Organic Syntheses. (n.d.).

Sources

- 1. US6284915B2 - Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

A Technical Guide to 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The presence of two powerful electron-withdrawing trifluoromethyl groups, combined with a reactive chlorine atom on the 1,8-naphthyridine scaffold, makes this molecule a uniquely valuable building block. We will delve into its core chemical properties, propose a representative synthetic pathway, detail its reactivity, and explore its potential as a precursor for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous biologically active compounds, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The ability of the nitrogen atoms to act as hydrogen bond acceptors and coordination sites for metal ions contributes to its frequent role in enzyme and receptor binding.[4] Derivatives like Nalidixic acid and Enoxacin were foundational quinolone antibiotics, underscoring the scaffold's therapeutic importance.[4] The introduction of substituents, such as the trifluoromethyl groups and a reactive chlorine atom in the title compound, allows for fine-tuning of its physicochemical properties and provides a vector for further molecular elaboration.

Physicochemical and Spectroscopic Profile

The defining features of this compound are its high fluorine content and the strategic placement of a displaceable chlorine atom. These features dictate its physical properties, reactivity, and utility.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 106582-41-6 | [5][6] |

| Molecular Formula | C₁₀H₃ClF₆N₂ | [6] |

| Molecular Weight | 300.59 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Melting Point | 68-72 °C | [5] |

| Boiling Point | 266.7±40.0 °C (Predicted) | [5] |

| Density | 1.66±0.1 g/cm³ (Predicted) | [5] |

Spectroscopic Signature

While a comprehensive public database of spectra is limited, the structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum would be simple, showing three distinct aromatic protons as doublets or singlets, with chemical shifts significantly downfield due to the strong electron-withdrawing effects of the trifluoromethyl groups and the heteroaromatic rings.

-

¹⁹F NMR: A sharp singlet would be expected, corresponding to the six equivalent fluorine atoms of the two CF₃ groups. This is a critical technique for confirming the presence and integrity of these moieties.

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling, and their chemical shifts would be indicative of the strong deshielding effect. The carbon bearing the chlorine atom (C-7) would also have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is definitive for a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of Cl, CF₃, or HCN.

-

Infrared (IR) Spectroscopy: The FTIR spectrum displays characteristic C-F stretching frequencies, which are typically strong and appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=N stretching vibrations would also be present.[7]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of substituted 1,8-naphthyridines is well-established, often relying on variations of the Friedländer annulation. A plausible and efficient route to this compound involves the acid-catalyzed condensation of a substituted 2-aminopyridine with a β-dicarbonyl compound bearing trifluoromethyl groups.

Experimental Protocols

Representative Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction of this compound with a primary amine. This is a foundational step for creating libraries of new chemical entities for screening.

Objective: To replace the C-7 chlorine with a representative benzylamine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF. Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 7-(benzylamino)-2,4-bis(trifluoromethyl)-1,8-naphthyridine.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F) and Mass Spectrometry.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous chloro- and trifluoromethyl-substituted heterocycles suggest the following precautions are mandatory. [8][9]

-

Hazard Statement: Assumed to be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle only in a well-ventilated fume hood to avoid breathing dust or vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or scaffold for the synthesis of APIs. Its utility is rooted in the strategic combination of its structural features.

-

Scaffold for Kinase Inhibitors: The 1,8-naphthyridine core is a known hinge-binding motif for many protein kinases, which are critical targets in oncology. [3]The C-7 position allows for the introduction of side chains that can occupy the solvent-exposed region of the ATP-binding pocket, enabling the modulation of potency and selectivity.

-

Enhanced Metabolic Stability: The trifluoromethyl groups are known to enhance the metabolic stability of drug candidates. They can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of the final compound.

-

Modulation of Physicochemical Properties: The lipophilic nature of the CF₃ groups can improve a molecule's ability to cross cell membranes. The chlorine at C-7 provides a handle to attach a diverse range of polar or nonpolar groups, allowing for systematic optimization of properties like solubility and permeability during the lead optimization phase of drug development.

-

Broad-Spectrum Biological Potential: Given the wide array of biological activities associated with the 1,8-naphthyridine class—from antibacterial to anticancer and anti-inflammatory—this building block allows researchers to rapidly generate novel derivatives for screening against a multitude of biological targets. [1][10][11]

Conclusion

This compound represents a convergence of desirable features for modern chemical synthesis and drug discovery. Its robust and pre-functionalized scaffold, combined with the activating and stabilizing effects of its trifluoromethyl substituents, makes it an exemplary tool for medicinal chemists. The high reactivity of the C-7 chlorine via SₙAr provides a reliable and versatile handle for constructing complex molecules with tailored biological functions. As the demand for novel and effective therapeutics continues to grow, the strategic application of such advanced building blocks will be paramount in the discovery of next-generation medicines.

References

- SpectraBase. (n.d.). 2,4-BIS(TRIFLUOROMETHYL)-7-CHLORO-1,8-NAPHTHYRIDINE.

- Li, Y., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de]n[1][7]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(34), 15537-15541.

- Gowda, S. P., et al. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1322.

- Quiroga, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4994.

- Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.

- Wikipedia. (n.d.). 1,8-Naphthyridine.

- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

- Kamal, A., et al. (2004). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Journal of the Korean Chemical Society, 48(5), 499-503.

- Atta, F. M., et al. (2017). Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Egyptian Journal of Chemistry, 60(4), 623-633.

- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955.

- de Oliveira, C. C., et al. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 11(7), 934.

- ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.

- Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.

- Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 19(2), 848-857.

- Li, H., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(2), 1188-1195.

- PubChem. (n.d.). 1,8-Naphthyridine.

- SpectraBase. (n.d.). 1,8-Naphthyridine, 4-chloro-2,7-dimethyl-3-pentyl-.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 5. 7-CHLORO-2,4-BIS(TRIFLUOROMETHYL)[1,8]NAPHTHYRIDINE | 106582-41-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Naphthyridine Scaffold

An In-depth Technical Guide to the Characterization of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine (CAS 106582-41-6)

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine. Intended for researchers in drug discovery, medicinal chemistry, and materials science, this document synthesizes foundational analytical principles with expert insights into the structural elucidation of this complex heterocyclic compound. While publicly available experimental data for this specific molecule is limited, this guide establishes a robust framework for its characterization based on its chemical structure and data from analogous compounds.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] These compounds are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5] The subject of this guide, 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine, combines these features, making it a promising building block for the development of novel chemical entities. A thorough characterization is the foundational step for any further research and development involving this compound.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a compound begins with its fundamental properties. 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine is a substituted bicyclic aromatic heterocycle.

Table 1: Physicochemical Properties of CAS 106582-41-6

| Property | Value | Source |

| CAS Number | 106582-41-6 | [1] |

| Molecular Formula | C₁₀H₃ClF₆N₂ | [1] |

| Molecular Weight | 300.59 g/mol | [1] |

| Canonical SMILES | C1=C(C2=C(C=N1)N=C(C=C2Cl)C(F)(F)F)C(F)(F)F | |

| IUPAC Name | 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete structural elucidation and confirmation of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine. The following sections detail the expected outcomes and standardized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Expertise & Experience: Why Multinuclear NMR is Crucial

The presence of fluorine atoms necessitates ¹⁹F NMR for direct observation of the trifluoromethyl groups. Furthermore, the coupling between fluorine and carbon (¹³C-¹⁹F) and potentially between fluorine and hydrogen (¹H-¹⁹F) provides invaluable connectivity information that confirms the substitution pattern on the naphthyridine ring.

Expected ¹H NMR Spectrum

The structure contains three aromatic protons on the naphthyridine ring system, which are expected to be in distinct chemical environments.

-

Predicted Signals: 3 signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

Splitting Patterns: The protons on the chlorinated ring at positions 5 and 6 would likely appear as doublets due to mutual coupling (ortho-coupling, J ≈ 8-9 Hz). The proton at position 3 would appear as a singlet, or potentially a finely split quartet due to long-range coupling with the CF₃ group at position 4.

-

Chemical Shifts: The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield the protons, shifting their signals downfield.

Expected ¹³C NMR Spectrum

-

Predicted Signals: 10 distinct signals for the 10 carbon atoms in the aromatic rings.

-

Key Features:

-

The two trifluoromethyl carbons (CF₃) will appear as quartets due to one-bond coupling with the three fluorine atoms (¹J_CF ≈ 270-280 Hz).

-

The carbons directly attached to the CF₃ groups (C-2 and C-4) will also show coupling to fluorine, likely appearing as quartets with a smaller coupling constant (²J_CF).

-

Expected ¹⁹F NMR Spectrum

-

Predicted Signals: A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

Chemical Shift: The chemical shift will be characteristic of aromatic trifluoromethyl groups.[6]

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds. The spectral width should be sufficient to cover the expected range for trifluoromethyl groups.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra appropriately (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which confirms the molecular weight and offers insights into its structure.

Expertise & Experience: Isotopic Patterns as a Key Identifier

A critical feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This will result in two molecular ion peaks (M⁺ and M+2) with a ~3:1 intensity ratio, providing a definitive signature for the presence of a single chlorine atom.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 300 and 302, corresponding to [C₁₀H₃³⁵ClF₆N₂]⁺ and [C₁₀H₃³⁷ClF₆N₂]⁺.

-

Key Fragments: Fragmentation is likely to occur through the loss of stable radicals or neutral molecules. Expected fragmentation pathways include:

-

Loss of a chlorine radical: [M - Cl]⁺

-

Loss of a trifluoromethyl radical: [M - CF₃]⁺

-

Further fragmentation of the naphthyridine ring.

-

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS). A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Data Acquisition (LC-MS ESI+ Example):

-

Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm its m/z value against the calculated molecular weight.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways consistent with the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. An FTIR spectrum for this compound is indexed in the SpectraBase database.[7]

Expected IR Absorption Bands

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthyridine ring system.[8]

-

C-F Stretching: Very strong and broad absorption bands typically in the 1350-1100 cm⁻¹ range, which are characteristic of the CF₃ groups.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Protocol: Acquiring an FTIR Spectrum (ATR Method)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Label the major absorption peaks and assign them to the corresponding functional groups.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expertise & Experience: Understanding Electronic Transitions

The extended π-conjugated system of the 1,8-naphthyridine ring is expected to give rise to strong absorptions in the UV region. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the substituents on the ring.

Expected UV-Vis Spectrum

-

Absorption Bands: Multiple absorption bands are expected between 200-400 nm, corresponding to π→π* transitions within the aromatic system.

-

Solvent Effects: The position and intensity of the absorption maxima may show some dependence on the polarity of the solvent (solvatochromism).

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Integrated Characterization Workflow

The confirmation of the structure and purity of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine requires an integrated approach where data from multiple analytical techniques are correlated.

Caption: Integrated workflow for the characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine (CAS 106582-41-6) is achievable through the systematic application of modern analytical techniques. While experimental spectra are not widely published, this guide outlines the expected results from NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR, and UV-Vis spectroscopy based on its known structure. The provided protocols serve as a standardized methodology for researchers to obtain reliable and reproducible data. The structural features of this molecule, particularly the trifluoromethylated naphthyridine core, make it a valuable substrate for further investigation in medicinal and materials chemistry.

References

- Wiley-VCH GmbH. (n.d.). 2,4-BIS(TRIFLUOROMETHYL)-7-CHLORO-1,8-NAPHTHYRIDINE. SpectraBase.

- Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent.

- The Royal Society of Chemistry. (2013). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' Reagent.

- PubMed. (1984). Bis(trifluoromethyl)aryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry.

- The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine.

Sources

- 1. scbt.com [scbt.com]

- 2. 7-CHLORO-2,4-BIS(TRIFLUOROMETHYL)[1,8]NAPHTHYRIDINE | 106582-41-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,8-Naphthyridine(254-60-4) IR2 spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns, and provide a standardized protocol for experimental acquisition.

Introduction

This compound (CAS 106582-41-6) is a highly functionalized aromatic system.[1] The presence of two strongly electron-withdrawing trifluoromethyl groups and a halogen substituent on the 1,8-naphthyridine core significantly influences the electronic environment of the aromatic protons, leading to a distinctive ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the chemical structure, assessing purity, and studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Analysis

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. The analysis considers the anisotropic and inductive effects of the substituents on the proton chemical shifts and the complexities of spin-spin coupling, including long-range couplings to fluorine.

Molecular Structure and Proton Environments

The structure of this compound contains three aromatic protons, each in a unique chemical environment. These are designated as H-3, H-5, and H-6.

Caption: Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts (δ)

The chemical shifts of the protons on the 1,8-naphthyridine ring are influenced by the electron-withdrawing nature of the two trifluoromethyl groups and the chloro substituent, as well as the nitrogen atoms in the rings. These effects generally lead to a deshielding of the protons, causing them to resonate at a lower field (higher ppm values).[2]

-

H-3: This proton is situated between two powerful electron-withdrawing trifluoromethyl groups at positions 2 and 4. This proximity is expected to cause significant deshielding, placing its resonance at the lowest field among the aromatic protons.

-

H-5: This proton is in a para position relative to the chloro group and meta to one of the nitrogen atoms. It is expected to be deshielded, but less so than H-3.

-

H-6: This proton is adjacent to the chloro-substituted carbon and meta to the other nitrogen atom. The combined inductive effect of the chloro group and the nitrogen atom will also cause a downfield shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.5 - 8.8 | Quartet (q) | ⁴J(H-F) ≈ 1-2 Hz |

| H-5 | 8.0 - 8.3 | Doublet (d) | ³J(H5-H6) ≈ 8-9 Hz |

| H-6 | 7.7 - 8.0 | Doublet (d) | ³J(H5-H6) ≈ 8-9 Hz |

Predicted Spin-Spin Coupling

The multiplicity of each proton signal is determined by its coupling to neighboring protons (H-H coupling) and fluorine atoms (H-F coupling).

-

H-3: This proton is expected to exhibit a quartet pattern due to coupling with the three fluorine atoms of the C-4 trifluoromethyl group (⁴J(H-F)). Long-range coupling to the C-2 trifluoromethyl group might also contribute to some line broadening.

-

H-5 and H-6: These two protons form a classical AX spin system. H-5 will appear as a doublet due to its coupling with H-6 (³J(H5-H6)), and H-6 will also be a doublet due to its coupling with H-5 (³J(H5-H6)). The coupling constant for this interaction is expected to be in the range of 8-9 Hz, which is typical for ortho-coupled protons on an aromatic ring. Long-range H-F coupling for these protons is also possible but is expected to be small.[3][4][5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar aromatic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0 ppm).

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by three distinct signals in the aromatic region, with multiplicities governed by both H-H and H-F coupling. A thorough understanding of these spectral features is essential for the unambiguous structural confirmation of this and related molecules. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is a cornerstone of modern chemical research and development.

References

- Supporting Information for a scientific article. (Source details not fully provided)

- Supporting Information for - The Royal Society of Chemistry. (Source details not fully provided)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- 2,4-BIS(TRIFLUOROMETHYL)-7-[4-(p-CHLOROPHENYL)-1-PIPERAZINYL]-1,8-NAPHTHYRIDINE - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

- Table 1. 1H-NMR chemical shift data of compounds 1–8 (δ in ppm, J in Hz).

- (PDF)

- 1H NMR Chemical Shift - Oregon St

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. [Link]

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Deriv

- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC. [Link]

- FLOURINE COUPLING CONSTANTS. (Source details not fully provided)

- 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC - NIH. [Link]

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central. [Link]

- 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - Beilstein Journals. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR data for 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

An In-Depth Technical Guide to the 13C NMR Data of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in the fields of medicinal chemistry and materials science, with its derivatives demonstrating a vast array of biological activities and unique photophysical properties.[1] The compound this compound, with the chemical formula C10H3ClF6N2, represents a highly functionalized variant of this core structure.[2] The introduction of a chloro substituent and two strongly electron-withdrawing trifluoromethyl (CF3) groups is expected to significantly modulate the electronic properties and, consequently, the biological and chemical characteristics of the molecule.

A precise structural elucidation is paramount for any drug development or research program. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule. For fluorinated compounds such as this, the 13C NMR spectrum offers an additional layer of structural information through carbon-fluorine (13C–19F) spin-spin coupling, which can be observed over one or more bonds.[3]

Molecular Structure and Carbon Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the 1,8-naphthyridine ring system is used. The diagram below illustrates the structure of this compound with each carbon atom assigned a number.

Caption: Workflow for 13C NMR analysis.

Detailed Methodologies

1. Sample Preparation

-

Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance. CDCl3 is a common solvent for many organic compounds.

-

Procedure:

-

Accurately weigh 15-25 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently agitate or vortex the vial until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

2. Instrument Setup and Data Acquisition

-

Rationale: A higher magnetic field strength provides better signal dispersion and sensitivity. For fluorinated compounds, the ability to decouple 19F is highly advantageous for simplifying the spectrum and confirming assignments.

-

Key Parameters for a Standard ¹H-Decoupled ¹³C Experiment:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: A standard inverse-gated decoupling sequence to minimize NOE variations for quaternary carbons.

-

Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including those of the CF3 groups and aromatic carbons, are captured.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the full relaxation of quaternary carbons and those coupled to fluorine, which have longer T1 relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans will be required to clearly resolve the multiplets caused by C-F coupling and to see the quaternary carbons.

-

-

Optional: ¹H and ¹⁹F-Decoupled ¹³C Experiment:

-

Rationale: This experiment simplifies the spectrum by collapsing all C-F and C-H multiplets into singlets. This is extremely useful for unambiguously identifying the chemical shift of each carbon atom in the backbone. [4] * Requirement: A spectrometer equipped with a triple-resonance probe (or a probe where the high-band channel can be tuned to both ¹H and ¹⁹F) and the capability for double-decoupling.

-

Procedure: Utilize the spectrometer's built-in pulse programs for simultaneous ¹H and ¹⁹F broadband decoupling during 13C acquisition.

-

3. Data Processing and Interpretation

-

Rationale: Standard processing steps are required to convert the raw data (Free Induction Decay) into an interpretable spectrum.

-

Procedure:

-

Apply an exponential multiplication function (line broadening of 0.5-1.0 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by setting the CDCl3 solvent peak to δ 77.16 ppm.

-

Analyze the spectrum, identifying the chemical shifts and measuring the JCF coupling constants from the multiplet patterns in the standard ¹H-decoupled spectrum. Compare these experimental values with the predicted data and the simplified spectrum from the double-decoupling experiment to finalize the assignments.

-

Conclusion

This guide provides a robust framework for understanding and acquiring the 13C NMR spectrum of this compound. The predictive data, based on established substituent effects and coupling constant literature, offers a reliable starting point for spectral assignment. The detailed experimental protocol is designed to yield high-quality, interpretable data, which is essential for the rigorous structural verification required in modern chemical research and drug development. By combining predictive analysis with a validated experimental approach, researchers can confidently elucidate the structure of this and other complex fluorinated heterocyclic molecules.

References

- Doddrell, D., Craik, D., & Robinson, A. (1981). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Gómez-Caballero, E., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry.

- Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences.

- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.

- University College London. (n.d.). Chemical shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 106582-41-6), a heterocyclic compound of interest in medicinal chemistry.[3][4] Lacking specific published solubility data, this document establishes a framework for understanding its expected behavior based on its molecular structure. Furthermore, it provides detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data for this compound and its analogs.

Introduction: The Critical Role of Solubility

In drug discovery, insufficient solubility can mask a compound's true biological activity, lead to inconsistent results in bioassays, and present significant challenges for in vivo studies due to poor absorption and bioavailability.[1][5] this compound is a substituted heterocyclic compound built on the 1,8-naphthyridine scaffold.[6] Such compounds are of significant interest for their diverse biological activities.[7][8] Understanding the solubility of this specific molecule is paramount for advancing its study, from initial screening to formulation development. This guide will first dissect the molecule's structural features to predict its solubility profile and then provide actionable, step-by-step methodologies for its precise measurement.

Theoretical Solubility Profile: A Structure-Based Assessment

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] By analyzing the polarity and functionality of a molecule's constituent parts, we can make an educated forecast of its behavior in various solvents.

Molecular Structure: this compound Molecular Formula: C₁₀H₃ClF₆N₂[4] Molecular Weight: 300.59[4]

Component Analysis:

-

1,8-Naphthyridine Core: This bicyclic aromatic system contains two nitrogen atoms, making the core inherently polar and capable of acting as a hydrogen bond acceptor.[6] This feature would typically confer some degree of solubility in polar solvents.

-

Bis(trifluoromethyl) Groups (-CF₃): The two trifluoromethyl groups are powerful electron-withdrawing substituents. They are highly lipophilic (fat-loving) and significantly increase the non-polar character of the molecule.

-

Chloro Group (-Cl): The chlorine atom is also lipophilic and contributes to the overall non-polar nature of the compound.

Integrated Prediction: The molecule presents a duality: a polar heterocyclic core is heavily decorated with strongly lipophilic, non-polar functional groups. The cumulative effect of the two -CF₃ groups and the -Cl group is expected to dominate the molecule's overall physicochemical properties, rendering it largely non-polar and hydrophobic.

Therefore, we can predict the following solubility behavior:

-

Poor Solubility in Polar Protic Solvents: Solubility in water, methanol, and ethanol is expected to be very low.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (ACN) are likely to be effective. DMSO, in particular, is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds and is commonly used for creating high-concentration stock solutions in drug discovery.[10][11]

-

Good Solubility in Non-Polar Solvents: High solubility is anticipated in solvents like Dichloromethane (DCM) and Chloroform, with some solubility expected in less polar solvents like Toluene.

This predictive analysis is a crucial first step, guiding the selection of solvents for empirical testing. The following workflow illustrates the logical progression from prediction to experimental validation.

Caption: Logical workflow from structural analysis to empirical solubility determination.

Experimental Determination of Solubility

For drug discovery and development, two types of solubility are routinely measured: kinetic and thermodynamic.[2][12]

-

Kinetic Solubility: Measures the concentration of a compound that dissolves in a given time frame when a DMSO stock solution is diluted into an aqueous or organic medium. It is a high-throughput method used for rapid screening of many compounds but can be influenced by dissolution rate and may lead to supersaturated solutions.[2][11][13]

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent.[1][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) and is considered the gold standard for formulation and preclinical development.[5][14]

The diagram below contrasts the general workflows for these two critical assays.

Caption: Comparison of Kinetic and Thermodynamic solubility assay workflows.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility of a compound and is crucial for lead optimization and formulation activities.[13][14]

Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of organic solvents at equilibrium.

Materials:

-

This compound (solid powder)

-

Glass vials (e.g., 1.5 mL) with screw caps[14]

-

Selection of organic solvents (e.g., Acetonitrile, DMSO, THF, Toluene, Ethanol)

-

Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25°C)[13]

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[1][12]

-

Volumetric flasks and pipettes for standard curve preparation

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[14]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermomixer or shaker. Incubate for at least 24 hours at a constant temperature (e.g., 25°C) with continuous agitation (e.g., 700 rpm) to allow the system to reach equilibrium.[13][14]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm filter to remove all particulate matter. This step is critical to ensure only the dissolved compound is measured.[12]

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS/MS method.[12][13]

-

Construct a calibration curve from the standards and determine the concentration of the compound in the filtered sample.

-

-

Data Reporting: Report the solubility in standard units such as µg/mL or micromolar (µM).

Protocol: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery when rapid assessment of a larger number of compounds or solvent conditions is required.[10][11]

Objective: To rapidly assess the solubility of this compound from a DMSO stock across various solvents.

Materials:

-

A high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM).[11]

-

96-well microtiter plates (UV-transparent plates for UV detection).[10]

-

Selected organic solvents.

-

Plate reader with UV absorbance or nephelometry (light scattering) capabilities.[10][13]

Methodology:

-

Plate Setup: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in each well. This results in a final DMSO concentration typically between 1-5%.[11][12]

-

Incubation: Seal the plate and shake it vigorously for a set period, typically 1 to 2 hours, at room temperature.[11][13]

-

Detection (Two Common Methods):

-

Direct UV Assay: After incubation, filter the plate to separate any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration is calculated against a standard curve prepared by diluting the DMSO stock in a solvent mixture that is known to fully dissolve the compound (e.g., 50:50 Acetonitrile:Water).[10]

-

Nephelometry (Light Scattering): This method does not require filtration. The plate is placed directly into a nephelometer, which measures the amount of light scattered by undissolved particles (precipitate). The solubility is determined as the concentration at which light scattering begins to increase significantly.[10][13]

-

-

Data Reporting: Report the kinetic solubility in µg/mL or µM. Note the final DMSO concentration in the assay.

Data Presentation and Interpretation

All empirically determined solubility data should be compiled into a clear, concise table for easy comparison. This allows researchers to quickly identify the most suitable solvents for different applications.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Thermodynamic Solubility (µg/mL @ 25°C) | Kinetic Solubility (µg/mL @ 25°C) | Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | To be determined | To be determined | Ideal for high-concentration stock solutions. |

| Tetrahydrofuran (THF) | High | To be determined | To be determined | Useful for organic reactions and some bioassays. | |

| Acetonitrile (ACN) | Moderate | To be determined | To be determined | Common mobile phase in reverse-phase HPLC. | |

| Non-Polar | Dichloromethane (DCM) | High | To be determined | To be determined | Suitable for extraction and organic synthesis. |

| Toluene | Moderate | To be determined | To be determined | Non-polar reaction solvent. | |

| Polar Protic | Ethanol | Low | To be determined | To be determined | May be used in co-solvent systems for formulation. |

| Methanol | Low | To be determined | To be determined | Similar to ethanol; potential for co-solvent use. | |

| Aqueous | Water (pH 7.4) | Very Low | To be determined | To be determined | Critical for assessing relevance to biological media. |

Interpretation: For early drug discovery, a common goal for aqueous solubility is >60 µg/mL.[2] While this target is for aqueous media, high solubility in organic solvents like DMSO is essential for preparing stock solutions for in vitro screening. For formulation, understanding the thermodynamic solubility in various pharmaceutically acceptable co-solvents is critical for developing a viable drug product.

Conclusion

While specific experimental data for this compound is not publicly available, a thorough analysis of its chemical structure strongly suggests it is a lipophilic compound with poor solubility in aqueous and polar protic solvents, but good solubility in polar aprotic and non-polar organic solvents. This guide provides the theoretical foundation and practical, detailed protocols for researchers to empirically determine both the kinetic and thermodynamic solubility of this compound. By employing these robust methodologies, scientists can generate the high-quality, reliable data necessary to make informed decisions and advance their research and development programs.

References

[10] AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [13] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [12] BioDuro. (n.d.). ADME Solubility Assay. [11] protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [14] protocols.io. (2025). In-vitro Thermodynamic Solubility. [15] CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. [16] University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. McMaster University. (2023). Solubility of Organic Compounds. [1] Evotec. (n.d.). Thermodynamic Solubility Assay. [17] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube]. [2] Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Current Medicinal Chemistry, 7(6), 627-635. [18] Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 81(4), 371-379. [19] Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [5] Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [3] ChemicalBook. (2022). 7-CHLORO-2,4-BIS(TRIFLUOROMETHYL)[10]NAPHTHYRIDINE. [4] Santa Cruz Biotechnology, Inc. (n.d.). 7-Chloro-2,4-bis(trifluoromethyl)-[10]naphthyridine. [20] Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. [21] AAT Bioquest. (2022). What factors affect solubility?. [9] BYJU'S. (n.d.). Factors Affecting Solubility. [22] Ossila. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. [7] Gunanathan, S. P., et al. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1022. [6] PubChem. (n.d.). 1,8-Naphthyridine. [8] Smolecule. (2023). 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine. [23] Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28054. [24] Al-Obaid, A. M., et al. (2017). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 15(1).

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-CHLORO-2,4-BIS(TRIFLUOROMETHYL)[1,8]NAPHTHYRIDINE | 106582-41-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine | 1134925-06-6 [smolecule.com]

- 9. byjus.com [byjus.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. youtube.com [youtube.com]

- 18. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scilit.com [scilit.com]

- 21. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 22. ossila.com [ossila.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Acidic Stability of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Foreword: The Imperative of Stability in Drug Discovery

In the landscape of modern medicinal chemistry, the 1,8-naphthyridine scaffold is a privileged structure, serving as the core of numerous therapeutic agents due to its versatile biological activities.[1] The introduction of trifluoromethyl (-CF3) groups is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] The compound 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS No. 106582-41-6)[3][4] represents a confluence of these valuable structural motifs. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous physicochemical characterization. A critical, and often challenging, hurdle is ensuring molecular stability under various stress conditions.

This technical guide provides a comprehensive examination of the stability of this compound specifically under acidic conditions. Such an assessment is paramount, as it predicts the compound's fate in the acidic environment of the stomach, informs formulation strategies, and is a regulatory requirement for establishing a robust stability profile.[5] We will move beyond theoretical postulations to provide field-proven experimental designs, explain the causality behind methodological choices, and offer a framework for interpreting the resulting data.

Molecular Architecture and Predicted Reactivity Under Acidic Stress

A molecule's stability is a direct function of its constituent parts. A proactive analysis of the structure of this compound allows us to anticipate its behavior in an acidic medium.

-

The 1,8-Naphthyridine Core: As a heterocyclic aromatic system containing two nitrogen atoms, the 1,8-naphthyridine nucleus is basic.[6] In an acidic environment, one or both nitrogen atoms will be protonated. This protonation can significantly alter the electron distribution within the ring system, potentially activating it for nucleophilic attack or influencing the reactivity of its substituents. While the core ring is generally robust, this electronic modulation is a key consideration.

-

Trifluoromethyl (-CF3) Groups: The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group exceptionally stable to metabolic and chemical degradation.[2][7] These groups are powerfully electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. While hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can occur, it typically requires harsh conditions, more commonly strong bases or superacids, and is considered a low-probability degradation pathway under standard pharmaceutical acid stress testing.[8][9]

-

The 7-Chloro (-Cl) Substituent: An aryl chloride is generally stable. However, its position on the electron-deficient, protonated naphthyridine ring makes it the most probable site of reactivity. Nucleophilic aromatic substitution (SNAr) is a plausible degradation pathway, where water, acting as a nucleophile, could displace the chloride ion. The rate of this hydrolysis would be dependent on acid concentration and temperature.[10]

Based on this analysis, the primary anticipated degradation pathway for this compound under relevant acidic conditions is the hydrolysis of the C7-chloro group.

Designing a Self-Validating Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of stability assessment.[11][12] It is designed to accelerate degradation to generate the likely products that could form under long-term storage and to establish a stability-indicating analytical method.[5] The following protocol is a self-validating system, starting with mild conditions and escalating in severity only as needed to achieve a target degradation of 5-20%.[13] Degradation beyond 20% can lead to secondary and tertiary degradants that may not be relevant to real-world stability.[13]

Experimental Protocol: Acidic Stress Testing

Objective: To determine the degradation profile of this compound in acidic solution and identify primary degradation products.

Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Deionized water (18 MΩ·cm)

-

Hydrochloric Acid (HCl), certified solution or concentrate

-

Sodium Hydroxide (NaOH), certified solution or concentrate

-

Class A volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the target compound in a suitable organic solvent (e.g., ACN or a 50:50 ACN:water mixture). Causality: Using a concentrated stock allows for accurate dilution into the stress media and minimizes the amount of co-solvent, which could influence the reaction.

-

Initiation of Stress Conditions:

-

Condition 1 (Mild): To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

-

Condition 2 (Forced): To a separate flask, perform the same dilution using 1.0 M HCl.

-

Control: Prepare a control sample by diluting the stock solution with the same ratio of deionized water.

-

Incubate all samples at 40°C, protected from light. Rationale: Starting at a moderately elevated temperature accelerates the reaction without introducing excessive thermal energy that could cause unrealistic degradation pathways.[12]

-

-

Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-